molecular formula C15H20BFO2 B2975410 rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2323602-45-3

rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2975410
M. Wt: 262.13
InChI Key: FWPPAUZSOOXNCA-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3/t11-,12+/m0/s1 . This code provides a textual representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Mechanism and Stereoselectivity in Cyclopropanation: A study utilizing density functional theory (DFT) calculations explored the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation, employing Charette chiral dioxaborolane ligand. This reaction is pivotal for constructing enantiomerically enriched cyclopropanes, showcasing the ligand's role in enhancing selectivity and efficiency in organic synthesis (Wang, Liang, & Yu, 2011).

Material Science and Polymerization

  • Polymer Synthesis: Research on the catalyzed Suzuki-Miyaura coupling polymerization of specific dioxaborolane derivatives, like the one , demonstrated their application in producing poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. This process underlines the compound's utility in the precise synthesis of conductive polymers for electronic applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Fluorination and Functional Group Transformation

  • Selective Fluorination Agents: Studies on aminodifluorosulfinium salts have elucidated their role as selective fluorination agents, offering an enhanced thermal stability and ease of handling compared to traditional reagents. This research is indicative of the broader applicability of related compounds in selective fluorination reactions, pivotal for introducing fluorine atoms into organic molecules, significantly impacting drug design and development due to the unique properties conferred by fluorination (L’Heureux et al., 2010).

Advanced Oxidation Processes

  • Environmental Remediation: The degradation kinetics, mechanisms, and effects of natural water matrices on advanced oxidation processes (AOPs) using sulfate radicals for the remediation of fluoroquinolone antibiotics were investigated. Although not directly related to the compound , this study underscores the importance of research into advanced materials and catalysts, including organoboron compounds, in environmental cleanup efforts (Jiang, Ji, Shi, Chen, & Cai, 2016).

Safety And Hazards

This compound is intended for research use only and is not intended for human or veterinary use. Always handle research chemicals with care and use appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPPAUZSOOXNCA-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

2323602-45-3
Record name rac-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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